Cas no 2155874-95-4 (5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine)

5-Methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine core with methyl and nitro substituents. Its structural framework imparts potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The presence of both nitro and amine functional groups enhances reactivity, enabling diverse derivatization pathways. This compound may exhibit stability under standard conditions, facilitating handling and storage. Its unique scaffold could be of interest in medicinal chemistry for the development of novel therapeutic agents, given the prevalence of triazolopyridine derivatives in drug discovery. Further studies are required to fully elucidate its physicochemical and biological properties.
5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine structure
2155874-95-4 structure
Product Name:5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine
CAS No:2155874-95-4
MF:C7H7N5O2
MW:193.162780046463
CID:6004429
PubChem ID:137332670
Update Time:2025-10-29

5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine
    • 5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
    • [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 5-methyl-8-nitro-
    • 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
    • SY129530
    • EN300-1274745
    • AKOS037630094
    • MFCD31567116
    • 2155874-95-4
    • Inchi: 1S/C7H7N5O2/c1-4-2-3-5(12(13)14)6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10)
    • InChI Key: TTXFRXJOQUQMMR-UHFFFAOYSA-N
    • SMILES: C12=NC(N)=NN1C(C)=CC=C2[N+]([O-])=O

Computed Properties

  • Exact Mass: 193.05997448g/mol
  • Monoisotopic Mass: 193.05997448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.76±0.1 g/cm3(Predicted)
  • pka: 3.29±0.30(Predicted)

5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine Pricemore >>

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Additional information on 5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine

Introduction to 5-methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine (CAS No. 2155874-95-4)

5-methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine, identified by its Chemical Abstracts Service (CAS) number 2155874-95-4, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the triazolopyridine class, a scaffold that has been extensively explored for its potential in developing novel therapeutic agents. The presence of both nitro and amine functional groups in its molecular structure suggests a rich chemical reactivity, making it a promising candidate for further synthetic modifications and biological evaluations.

The triazolopyridine core is a fused bicyclic system consisting of a triazole ring connected to a pyridine ring. This structural motif is known for its ability to interact with biological targets in multiple ways, including hydrogen bonding and π-stacking interactions. Such features are highly valuable in drug design, as they can enhance binding affinity and selectivity. The 5-methyl substituent at the 5-position of the triazole ring and the 8-nitro group at the 8-position of the pyridine ring introduce additional electronic and steric influences that can modulate the compound's biological activity. The amine group at the 2-position provides a site for further derivatization, allowing chemists to explore various chemical transformations that could lead to more potent and selective drug candidates.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. One such enzyme is glutaminase, which plays a critical role in amino acid metabolism and is often overexpressed in various cancers. Preclinical studies have shown that inhibitors of glutaminase can disrupt tumor cell metabolism and induce apoptosis. The triazolopyridine scaffold has been identified as a promising pharmacophore for inhibiting glutaminase due to its ability to mimic natural substrates and interact with key residues in the enzyme's active site. The specific arrangement of functional groups in 5-methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine may confer unique binding properties that make it an effective glutaminase inhibitor.

Furthermore, the nitro group in this compound can be reduced to an amine under appropriate conditions, potentially leading to new derivatives with altered pharmacokinetic profiles. This reactivity is particularly useful in medicinal chemistry for generating analogs with improved solubility or bioavailability. The amine functionality also allows for covalent bonding with biomolecules, making it suitable for use as an intermediate in drug conjugation strategies. Such strategies are increasingly employed in targeted therapy approaches, where small molecules are linked to antibodies or other carriers to enhance delivery to specific tissues or cells.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking simulations have been used to predict the binding mode of 5-methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine with various biological targets. These studies suggest that the compound can effectively interact with enzymes and receptors involved in inflammatory pathways, another area where small-molecule inhibitors are actively being developed. The combination of experimental validation and computational modeling provides a powerful approach to identifying lead compounds with high therapeutic potential.

The synthesis of 5-methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the triazolopyridine core, nitration of the pyridine ring, and functional group transformations such as reduction or substitution at the amine position. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and scalability. These improvements are crucial for moving promising candidates into preclinical development pipelines.

In conclusion,5-methyl-8-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine (CAS No. 2155874-95-4) represents an exciting opportunity for medicinal chemists due to its unique structural features and potential biological activities. Its suitability as a scaffold for developing novel therapeutic agents makes it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve,triazolopyridine derivatives like this one are likely to play an increasingly important role in addressing unmet medical needs.

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